

(R)-2-(4-Hydroxyphenoxy)propanoic acid CAS 94050-90-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-2-(4-Hydroxyphenoxy)propanoic acid
Cat. No.:	B057728

[Get Quote](#)

An In-depth Technical Guide on **(R)-2-(4-Hydroxyphenoxy)propanoic acid** (CAS 94050-90-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(4-Hydroxyphenoxy)propanoic acid, with CAS number 94050-90-5, is a chiral organic compound of significant interest in the agrochemical and chemical synthesis sectors.^[1] It is a white to off-white crystalline powder.^{[2][3]} Its primary application is as a crucial intermediate in the stereospecific synthesis of aryloxyphenoxypropionate (APP) herbicides.^{[1][2][3]} These herbicides, such as Clodinafop-propargyl and Cyhalofop-butyl, are widely used to control grass weeds in broadleaf crops.^{[2][3]} The biological efficacy of these herbicides is predominantly associated with the (R)-enantiomer, making the synthesis of high-purity **(R)-2-(4-Hydroxyphenoxy)propanoic acid** essential.^[4] Beyond its role in agrochemicals, this compound also serves as a ligand in the preparation of coordination polymers and complexes with potential biological activities.

Chemical and Physical Properties

The fundamental properties of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** are summarized below.

Property	Value	References
IUPAC Name	(2R)-2-(4-Hydroxyphenoxy)propanoic acid	[1] [5]
CAS Number	94050-90-5	[1] [6]
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [6]
Molecular Weight	182.17 g/mol	[1] [6]
Appearance	White to off-white powder or crystal	[2] [3]
Melting Point	145-148 °C	[1] [7]
Optical Activity	[α] _{20/D} +58° (c = 1 in methanol)	
SMILES String	C--INVALID-LINK--C(O)=O	
InChI Key	AQIHDXGKQHFBNW-ZCFIWIBFSA-N	

Synthesis and Production Methodologies

The production of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** can be achieved through various chemical and biocatalytic routes.

Chemical Synthesis

Chemical synthesis methods often focus on stereoselectivity to produce the desired (R)-enantiomer.

- Williamson Ether Synthesis: This classic method involves the reaction of hydroquinone with a chiral 2-halopropanoic acid (like (S)-2-chloropropanoic acid) or its ester under basic conditions.[\[4\]](#)[\[8\]](#) A primary challenge is preventing the dialkylation of hydroquinone, which can be addressed by using an excess of hydroquinone or employing protecting group strategies.[\[4\]](#)

- Multi-Step Synthesis from p-Nitrophenol: A patented method involves a three-step process:
 - Substitution Reaction: p-Nitrophenol reacts with (S)-(-)-2-chloropropionic acid under alkaline conditions to yield R-(+)-2-(4-nitrophenoxy)propionic acid.[9]
 - Reduction: The nitro group is reduced to an amino group using H₂ and a catalyst (e.g., palladium on carbon) to form R-(+)-2-(4-aminophenoxy)propionic acid.[9]
 - Diazotization & Hydrolysis: The amino group is converted to a hydroxyl group via a diazotization reaction with sodium nitrite under acidic conditions, yielding the final product. [9]
- Hydrolysis of Ester Precursors: This is often the final step in a synthetic sequence where the carboxylic acid is protected as an ester.[4][6] For example, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be hydrolyzed with sodium hydroxide to give the target acid.[6] Similarly, an acetyl-protected precursor, 2-(4-acetoxyphenoxy)propanoic acid, can be deprotected via acid-catalyzed hydrolysis.[4][10]

Biocatalytic Production

An environmentally friendly alternative involves the use of microorganisms for stereospecific synthesis.

- Regioselective Hydroxylation: The fungus Beauveria bassiana can effectively hydroxylate (R)-2-phenoxypropionic acid at the C-4 position of the phenyl ring.[1] This biotransformation offers high selectivity, producing the desired (R)-enantiomer under mild conditions with potentially high yields and purity.[1][2]

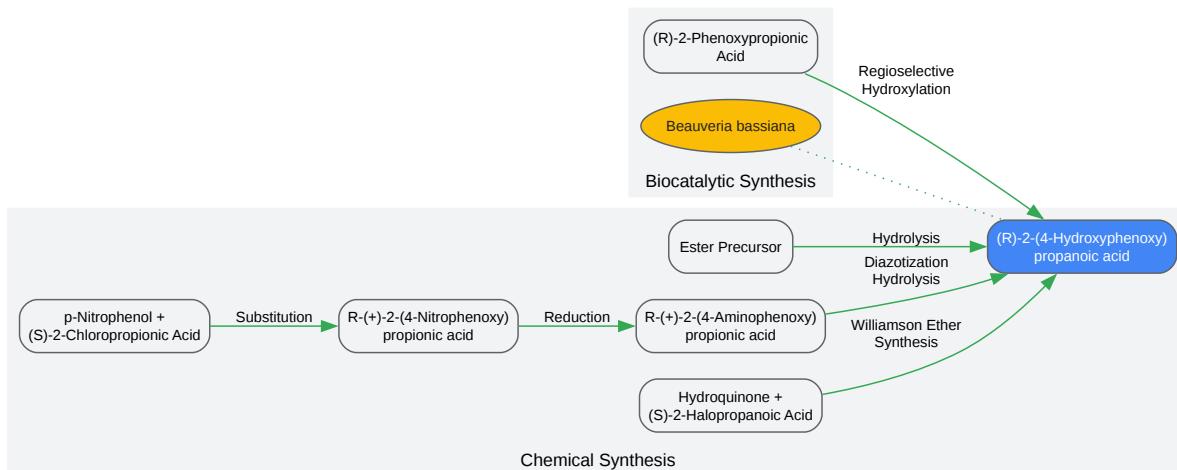


Figure 1: Overview of Synthesis Routes

[Click to download full resolution via product page](#)

Figure 1: Overview of key synthesis routes for the target compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (General Procedure)

This protocol is a generalized representation of the Williamson ether synthesis for this compound.

- Materials: Hydroquinone, (S)-2-chloropropanoic acid sodium salt, Sodium hydroxide (NaOH), Sodium bisulfite (NaHSO₃), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Water, Methyl isobutyl ketone (MIBK) for extraction.^[8]
- Procedure:

- Reaction Setup: In a suitable reaction flask equipped with a stirrer and condenser, charge hydroquinone and a small amount of sodium bisulfite in water.[\[8\]](#) Establish an inert atmosphere (e.g., nitrogen).
- Base Addition: Heat the mixture and add a concentrated NaOH solution.[\[8\]](#)
- Substrate Addition: Add the (S)-2-chloropropanoic acid sodium salt to the reaction mixture.[\[8\]](#)
- Reaction: Maintain the temperature and stir for several hours until the reaction is complete, monitoring by a suitable method (e.g., HPLC).
- Work-up: Cool the reaction mixture. If desired, perform an extraction with a solvent like MIBK to remove unreacted hydroquinone.[\[8\]](#)
- Acidification: Carefully acidify the aqueous layer with H₂SO₄ or HCl to precipitate the crude product.[\[4\]](#)[\[8\]](#)
- Purification: Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the purified compound.[\[4\]](#)[\[8\]](#)

Protocol 2: Hydrolysis of 2-(4-Acetoxyphenoxy)propanoic acid

This protocol describes the deprotection of an acetylated precursor.[\[10\]](#)

- Materials: 2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol), Ethanol (15 mL), Concentrated hydrochloric acid (2 drops).[\[10\]](#)
- Procedure:
 - Combine the 2-(4-acetoxyphenoxy)propanoic acid, ethanol, and hydrochloric acid in a round-bottom flask.[\[10\]](#)
 - Reflux the mixture for 2 hours.[\[10\]](#)
 - After cooling, remove the ethanol under reduced pressure to yield the crude product.[\[10\]](#)

- The product can be further purified by recrystallization if necessary. A yield of 93% has been reported for this procedure.[10]

Protocol 3: Biocatalytic Production via Hydroxylation

This protocol outlines the key stages of microbial biotransformation.

- Methodology:
 - Cultivation: Cultivate the fungus *Beauveria bassiana* in a suitable fermentation medium optimized for growth and enzyme activity.[1]
 - Substrate Addition: Introduce the substrate, (R)-2-phenoxypropionic acid, to the microbial culture.[1]
 - Biotransformation: Allow the fermentation to proceed under controlled conditions. The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.[1]
 - Extraction and Purification: After the transformation is complete, extract the product, **(R)-2-(4-hydroxyphenoxy)propanoic acid**, from the fermentation broth and purify it using chromatographic or crystallization techniques.[1]

Protocol 4: Chiral Separation by HPLC

This protocol is essential for assessing the enantiomeric purity of the final product.

- Instrumentation: A standard HPLC system with a UV detector is required.[11]
- Column Selection: A polysaccharide-based Chiral Stationary Phase (CSP) is often effective. [12] A Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 μ m) is a good starting point. [12] Another option is the CHIRALPAK® IJ column.[13]
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[12]
- Chromatographic Conditions:

- Mobile Phase: A typical normal-phase system consists of a mixture of n-hexane, ethanol, and an acidic modifier. A starting point could be n-hexane/ethanol/trifluoroacetic acid (TFA) at a ratio of 80/20/0.1.[13] The acidic additive is crucial for good peak shape with acidic analytes.[12]
- Flow Rate: Start with 1.0 mL/min. A lower flow rate can sometimes improve resolution.[12][13]
- Temperature: Maintain a constant temperature, typically 25 °C.[13]
- Detection: UV detection at 230 nm or 254 nm is appropriate.[11][13]
- Optimization: If separation is not optimal, systematically vary the alcohol modifier concentration (e.g., 5% to 20%) and the flow rate.[12]

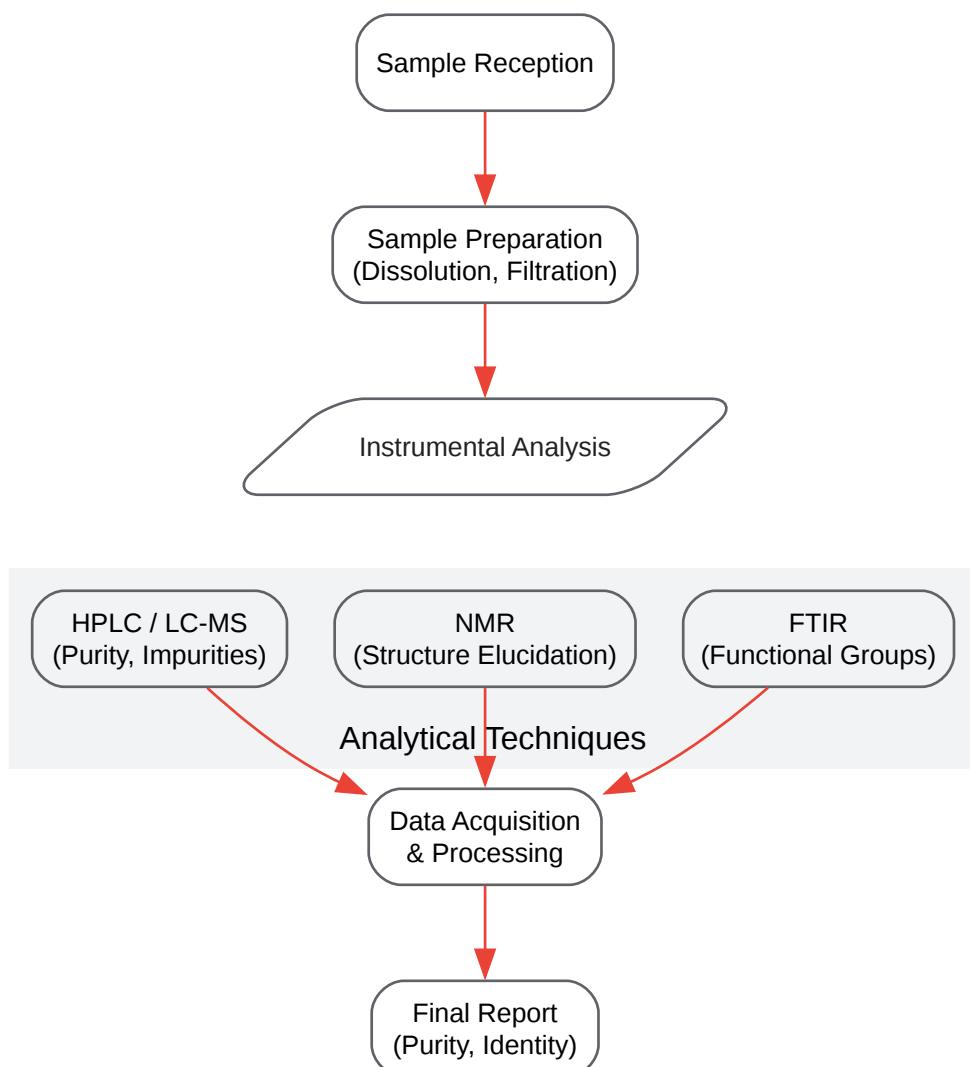


Figure 2: General Analytical Workflow

[Click to download full resolution via product page](#)

Figure 2: A general workflow for the analysis of the target compound.

Analytical and Spectroscopic Data

Characterization of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** relies on standard spectroscopic and chromatographic techniques.[11][14]

Chromatographic Data

The table below outlines typical conditions for chiral HPLC analysis.

Parameter	Value	References
Column	CHIRALPAK® IJ (4.6 x 250 mm, 5 μ m)	[13]
Mobile Phase	n-hexane / ethanol / TFA (80 / 20 / 0.1)	[13]
Flow Rate	1.0 mL/min	[13]
Temperature	25 °C	[13]
Detection	UV at 230 nm	[13]
Resolution (Rs)	1.63	[13]

Spectroscopic Data

NMR and IR spectroscopy are used to confirm the molecular structure and functional groups. [\[14\]](#)

¹H NMR Spectral Data[\[14\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
11.6	s	-	1H	Carboxylic Acid (-COOH)	DMSO-d ₆
6.68-6.61	m	-	4H	Aromatic (C ₆ H ₄)	DMSO-d ₆
4.65	m	-	1H	Methine (-CH)	DMSO-d ₆
1.36	d	6.8	3H	Methyl (-CH ₃)	DMSO-d ₆
6.75	m	-	4H	Aromatic (C ₆ H ₄)	Acetone-d ₆
4.67	q	6.8	1H	Methine (-CH)	Acetone-d ₆
1.52	d	6.8	3H	Methyl (-CH ₃)	Acetone-d ₆

¹³C NMR Spectral Data[14]

Chemical Shift (δ) ppm	Assignment	Solvent
174.1	Carbonyl (C=O)	DMSO-d ₆
151.2	Aromatic C-O	DMSO-d ₆
150.4	Aromatic C-OH	DMSO-d ₆
116.9	Aromatic C-H	DMSO-d ₆
116.1	Aromatic C-H	DMSO-d ₆
75.1	Methine (-CH)	DMSO-d ₆
18.5	Methyl (-CH ₃)	DMSO-d ₆

Infrared (IR) Spectroscopy Data[8][14]

Wavenumber (cm ⁻¹)	Assignment
3265 (broad, strong)	O-H stretch (hydroxyl & carboxylic acid)
3000-2800	C-H stretch (aliphatic)
1707 (strong)	C=O stretch (carboxylic acid)
1600, 1500	C=C stretch (aromatic)
1230	C-O stretch (ether & acid)

Experimental Note: IR spectra are commonly obtained using the potassium bromide (KBr) pellet method, where the solid sample is mixed with KBr powder and pressed into a disk.[14]

Biological Activity and Applications

The primary significance of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** lies in its application as a precursor in the agrochemical industry.

- Herbicide Intermediate: It is an essential building block for producing chiral aryloxyphenoxypropionate herbicides, including quizalofop-p-ethyl, fenoxaprop-p-ethyl, and cyhalofop-butyl.[1][2][3]
- Mechanism of Action: The herbicides derived from this compound act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[3][4] ACCase is critical for the biosynthesis of fatty acids, and its inhibition disrupts cell membrane formation, leading to the death of the weed.[3][4]
- Ligand for Complex Synthesis: The molecule has been used as a ligand to prepare triorganotin(IV) complexes with potential in vitro antitumor activities and Co(II)-based chiral coordination polymers that show catalytic activity.
- Degradation Product: It is also known as a degradation product of certain herbicides, such as Cyhalofop-butyl.[2][3]

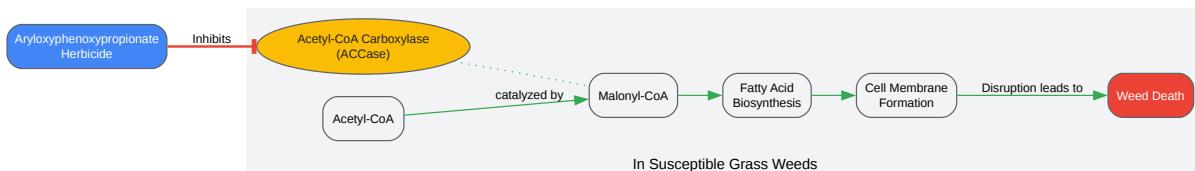


Figure 3: Herbicide Mechanism of Action

[Click to download full resolution via product page](#)

Figure 3: Inhibition of ACCase by derived herbicides.

Safety Information

(R)-2-(4-Hydroxyphenoxy)propanoic acid is classified as an irritant and can cause serious eye damage.[5][15]

GHS Hazard Information	Details	References
Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	[5]
Hazard Statements	H318: Causes serious eye damage.	[5]
H315: Causes skin irritation.	[15] [16]	
H335: May cause respiratory irritation.	[15]	
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		[5]
P310: Immediately call a POISON CENTER or doctor/physician.		[5]
Personal Protective Equipment	Dust mask (type N95), safety glasses/eyeshields, gloves.	[15]

Conclusion

(R)-2-(4-Hydroxyphenoxy)propanoic acid is a compound of high industrial importance, primarily serving as a stereospecific building block for a major class of herbicides. The methodologies for its synthesis, including both chemical and biocatalytic routes, are well-established, allowing for the production of the high-purity (R)-enantiomer required for effective agrochemical applications. The comprehensive analytical data available ensures its reliable characterization and quality control. While its main application is in agriculture, its use as a

chiral ligand in coordination chemistry highlights its potential for broader scientific research. Proper safety protocols are essential when handling this compound due to its corrosive and irritant nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 7. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsr^c [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. search.daicelchiral.com [search.daicelchiral.com]
- 14. benchchem.com [benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-2-(4-Hydroxyphenoxy)propanoic acid CAS 94050-90-5]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b057728#r-2-4-hydroxyphenoxy-propanoic-acid-cas-94050-90-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com